6-Amino-3-(2-chlorophenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(2-chlorophenyl)picolinic acid is a chemical compound that belongs to the picolinic acid family. It is characterized by the presence of an amino group at the 6th position, a chlorophenyl group at the 3rd position, and a carboxylic acid group on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2-chlorophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 2-aminopyridine.
Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with 2-aminopyridine in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to yield the desired picolinic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2-chlorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Phenyl derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-3-(2-chlorophenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-chlorophenyl)picolinic acid involves its interaction with specific molecular targets. For example, in herbicidal applications, it acts as a synthetic auxin, disrupting normal plant growth by mimicking natural plant hormones. The compound binds to auxin receptors, leading to uncontrolled cell division and growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound with a carboxylic acid group on the pyridine ring.
6-Amino-2-picolinic Acid: Similar structure but lacks the chlorophenyl group.
3-Chloropicolinic Acid: Similar structure but lacks the amino group.
Uniqueness
6-Amino-3-(2-chlorophenyl)picolinic acid is unique due to the presence of both an amino group and a chlorophenyl group on the picolinic acid scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-amino-3-(2-chlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)15-11(8)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOTCSZYRQCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.